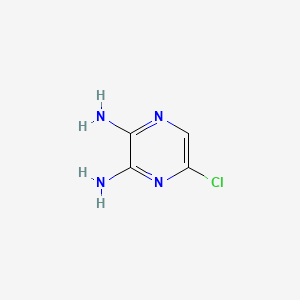

5-Chloropyrazine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASZPECEAGTOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743674 | |

| Record name | 5-Chloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259479-81-6 | |

| Record name | 5-Chloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 5-Chloropyrazine-2,3-diamine Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrazine-2,3-diamine is a substituted pyrazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmacologically active molecules. Pyrazine derivatives are known to exhibit a wide range of biological activities. This document outlines a proposed synthetic route and general characterization methodologies for this compound.

Proposed Synthesis Pathway

A likely synthetic route to this compound involves a multi-step process starting from 2-aminopyrazine. This proposed pathway is based on the known synthesis of the analogous compound, 5-chloropyridine-2,3-diamine, which involves chlorination, nitration, and subsequent reduction.

The proposed three-step synthesis is as follows:

-

Chlorination: Synthesis of 2-amino-5-chloropyrazine from 2-aminopyrazine.

-

Nitration: Synthesis of 2-amino-5-chloro-3-nitropyrazine from 2-amino-5-chloropyrazine.

-

Reduction: Synthesis of this compound from 2-amino-5-chloro-3-nitropyrazine.

Experimental Protocols (Proposed and Adapted)

The following protocols are adapted from literature procedures for analogous compounds and should be optimized for the synthesis of the target molecule.

Step 1: Synthesis of 2-Amino-5-chloropyrazine (Precursor)

This protocol is adapted from a general method for the chlorination of aminopyrazines.

Materials:

-

2-Aminopyrazine

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-aminopyrazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-5-chloro-3-nitropyrazine (Intermediate)

This protocol is based on the nitration of 2-amino-5-chloropyridine.[1][2][3][4]

Materials:

-

2-Amino-5-chloropyrazine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

In a flask immersed in an ice bath, cool concentrated sulfuric acid.

-

Slowly add 2-amino-5-chloropyrazine to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyrazine, maintaining a low temperature (e.g., 0-5°C).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature, and then gentle heating (e.g., 50-60°C) to promote the rearrangement of the initially formed nitramine intermediate.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Collect the precipitated product by filtration, wash with water until the washings are neutral, and dry.

Step 3: Synthesis of this compound (Target Compound)

This is a general procedure for the reduction of a nitro group on an aromatic ring.

Materials:

-

2-Amino-5-chloro-3-nitropyrazine

-

Reduced Iron Powder (Fe)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, charge the 2-amino-5-chloro-3-nitropyrazine, reduced iron powder, ethanol, and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture at reflux with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture to remove the iron residues and wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Characterization

Specific characterization data for this compound is not available. The following tables summarize known data for related precursor and analogous compounds.

Precursor and Analogous Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | 117-120 | Commercial |

| 2-Amino-5-chloropyrazine | C₄H₄ClN₃ | 129.55 | 126-129 | Commercial |

| 2-Amino-5-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | 193-197 | [5] |

| 5-Chloropyridine-2,3-diamine | C₅H₆ClN₃ | 143.58 | Not specified | [1] |

Spectroscopic Data for Analogous Compound: 5-Chloropyridine-2,3-diamine[1]

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100.6 MHz, DMSO-d₆) |

| δ (ppm) | Description |

| 4.99 | br s, 2H, NH₂ |

| 5.55 | br s, 2H, NH₂ |

| 6.69 | d, 1H, J = 2.3 Hz, CarylH |

| 7.21 | d, 1H, J = 2.3 Hz, CarylH |

| IR (ATR, cm⁻¹) | Mass Spectrometry (GC/MS) |

| Wavenumber | Description |

| 3392, 3309 | m, N-H str |

| 3172 | m, aryl C-H str |

| 1637 | s, aryl C=C str |

General Characterization Workflow

A standard workflow for the characterization of a newly synthesized compound like this compound would involve the following analytical techniques to confirm its structure and purity.

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, based on established chemical literature for analogous compounds. It is important to reiterate that the provided experimental protocols are proposed starting points and require optimization and validation in a laboratory setting. The characterization data supplied is for related compounds and serves as a reference for what might be expected for the target molecule. Researchers and scientists are encouraged to use this guide as a foundation for their own investigations into the synthesis and properties of this compound.

References

- 1. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]

Spectroscopic Characterization of 5-Chloropyrazine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloropyrazine-2,3-diamine. Due to the limited availability of public spectroscopic data for this specific molecule, this document serves as a template outlining the expected data and the methodologies for its acquisition. The provided tables contain placeholder data and should be populated with experimentally determined values.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [Aromatic CH or NH₂] |

| [Value] | [e.g., s, d, t, q, m] | [#H] | [Aromatic CH or NH₂] |

Table 2: ¹³C NMR Spectroscopic Data (Placeholder)

| Chemical Shift (δ) ppm | Assignment |

| [Value] | [Aromatic C-Cl] |

| [Value] | [Aromatic C-NH₂] |

| [Value] | [Aromatic C-NH₂] |

| [Value] | [Aromatic C-H] |

IR Spectroscopy Data

Table 3: FTIR Spectroscopic Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| [3500-3300] | [Strong, Broad] | N-H stretch (Amine) |

| [3100-3000] | [Medium] | C-H stretch (Aromatic) |

| [1650-1550] | [Strong] | N-H bend (Amine) |

| [1600-1450] | [Medium-Strong] | C=C stretch (Aromatic) |

| [1350-1250] | [Strong] | C-N stretch (Aromatic Amine) |

| [800-600] | [Strong] | C-Cl stretch |

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (Placeholder)

| m/z | Relative Intensity (%) | Assignment |

| [Molecular Ion Peak] | [Value] | [M]⁺ |

| [Fragment Ion 1] | [Value] | [e.g., M-Cl]⁺ |

| [Fragment Ion 2] | [Value] | [e.g., M-NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument used and the sample characteristics.

NMR Spectroscopy

A homogeneous solution of this compound is prepared in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). For ¹H NMR, a concentration of 5-20 mg/mL is typically sufficient, while for ¹³C NMR, a higher concentration of 20-50 mg/mL may be required. The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer, for example, a Bruker 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

FTIR Spectroscopy

For solid samples of this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be employed.

-

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The FTIR spectrum is then recorded.

-

KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR instrument for analysis.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using an Agilent series 6890 GC system with a 5973 Mass Selective Detector. For heterocyclic compounds, Electrospray Ionization (ESI) in positive mode is a common technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses.

Caption: General workflow for the spectroscopic analysis of this compound.

Physical and chemical properties of 5-Chloropyrazine-2,3-diamine

An In-depth Technical Guide to 5-Chloropyrazine-2,3-diamine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context for its potential characteristics and reactivity.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄ | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| CAS Number | 1259479-81-6 | [1] |

| Predicted Boiling Point | 378.2 ± 37.0 °C | [1] |

| Predicted Density | 1.564 ± 0.06 g/cm³ | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 77.8 Ų | [1] |

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.

Spectroscopic Data (Analog-Based)

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data from structurally similar pyrazine derivatives can offer insights into the expected spectral characteristics. Researchers should use this information as a guide for characterization of synthesized this compound.

Table 2: Expected Spectroscopic Features for this compound (Based on Analogs)

| Technique | Expected Features |

| ¹H NMR | - Aromatic proton signal (singlet) in the pyrazine ring region. - Broad signals corresponding to the two amine (-NH₂) groups. The chemical shift of these protons can be highly dependent on the solvent and concentration. |

| ¹³C NMR | - Four distinct signals for the carbon atoms of the pyrazine ring. The carbon atom attached to the chlorine will be significantly influenced. |

| FTIR | - N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). - C=N and C=C stretching vibrations characteristic of the pyrazine ring. - C-Cl stretching vibration. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (144.56). - Isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aminopyrazine like this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Key Experimental Considerations:

-

Starting Material: A suitable starting material would be a di- or tri-substituted pyrazine that allows for the regioselective introduction of the amino groups and the chlorine atom.

-

Aminimating Agent: Ammonia or a protected amine could be used as the nucleophile to introduce the amino groups.

-

Reaction Conditions: The reaction conditions (solvent, temperature, catalyst) would need to be optimized to achieve the desired product with good yield and purity.

-

Purification: Purification would likely involve standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

-

Characterization: The final product should be thoroughly characterized using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point should be determined.

Role in Drug Development and Potential Signaling Pathways

Pyrazine derivatives are a well-established class of compounds in drug discovery, exhibiting a wide range of biological activities.[2] While the specific biological activity of this compound is not extensively documented, its structure suggests potential as a scaffold for developing inhibitors of various enzymes or receptors.

For instance, substituted pyrazines have been investigated as kinase inhibitors. The diamino- and chloro-substituents on the pyrazine ring of this compound could potentially interact with the active site of a kinase, forming hydrogen bonds and other interactions.

The following diagram illustrates a hypothetical signaling pathway where a pyrazine-based inhibitor might act.

Caption: A hypothetical signaling pathway showing the potential inhibitory action of a this compound derivative on a receptor tyrosine kinase.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the pyrazine ring and its substituents.

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system.

-

Amino Groups: The two amino groups are electron-donating and can act as nucleophiles. They can undergo reactions such as acylation, alkylation, and diazotization.

-

Chloro Group: The chlorine atom is a leaving group and can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

The stability of the compound under various conditions (e.g., pH, temperature, light) should be experimentally determined. It is advisable to store the compound in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a summary of its known properties and offers insights based on related compounds. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological characteristics. Researchers are encouraged to use the information presented herein as a foundation for their studies and to perform thorough characterization of any synthesized material.

References

Reactivity of Amino Groups in 5-Chloropyrazine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2,3-diamine is a pivotal heterocyclic building block, primarily recognized for its role as a precursor in the synthesis of pteridine derivatives and other complex nitrogen-containing ring systems. The reactivity of its vicinal amino groups dictates the regiochemical outcome of these synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of the amino groups in this compound, with a focus on its condensation reactions to form pteridines. This document summarizes key reaction pathways, provides detailed experimental protocols, and presents data in a structured format to aid researchers in the strategic use of this versatile reagent.

Introduction

The pyrazine core is a common scaffold in a multitude of biologically active compounds. Specifically, this compound serves as a crucial intermediate in the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrazine and pyrimidine rings. The pteridine skeleton is found in a variety of natural products and pharmacologically active molecules. The differential reactivity of the two amino groups in this compound is a key factor in controlling the outcome of synthetic routes targeting substituted pteridines. This guide explores the factors influencing this reactivity and its application in synthesis.

Structural and Electronic Properties

The reactivity of the amino groups in this compound is governed by the electronic effects of the pyrazine ring and the chloro substituent. The pyrazine ring is electron-withdrawing, which reduces the basicity and nucleophilicity of the attached amino groups compared to aniline. The chlorine atom at the 5-position further deactivates the ring through its inductive effect.

Key Reactions and Reactivity of Amino Groups

The most prominent and well-documented reaction of this compound is its condensation with 1,2-dicarbonyl compounds to form pteridines. This reaction, a variant of the Gabriel-Isay synthesis, proceeds through the formation of a dihydropteridine intermediate, which is subsequently oxidized to the aromatic pteridine.

Pteridine Synthesis via Gabriel-Isay Condensation

The Gabriel-Isay condensation is a classical method for the synthesis of pteridines from 1,2-diaminopyrimidines or 1,2-diaminopyrazines and 1,2-dicarbonyl compounds. In the case of this compound, both amino groups participate in the reaction to form the fused pyrimidine ring of the pteridine system.

The general workflow for this reaction is depicted below:

The mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the pteridine ring system.

Regioselectivity in Condensation Reactions

When unsymmetrical 1,2-dicarbonyl compounds are used, the formation of two regioisomeric pteridines is possible. The regiochemical outcome is dependent on the relative reactivity of the two carbonyl groups and the two amino groups.

Table 1: Factors Influencing Regioselectivity in Pteridine Synthesis

| Factor | Influence on Regioselectivity |

| Electronic Effects of Dicarbonyl Substituents | Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, favoring initial attack by the pyrazine amino group at that position. |

| Steric Hindrance | Bulky substituents on the dicarbonyl compound can hinder the approach of the nucleophilic amino group, directing the reaction to the less sterically encumbered carbonyl group. |

| Reaction Conditions (pH) | The pH of the reaction medium can influence the protonation state of the amino groups and the dicarbonyl compound, thereby affecting the rate and selectivity of the condensation. |

While specific quantitative data on the regioselectivity of reactions with this compound is not extensively reported, studies on analogous systems suggest that careful selection of the dicarbonyl component and reaction conditions can favor the formation of a single isomer.

Experimental Protocols

The following are representative experimental protocols for reactions involving this compound, adapted from the literature.

General Procedure for the Synthesis of Pteridines

This protocol describes a general method for the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

-

Solvent (e.g., absolute ethanol, glacial acetic acid)

-

Optional: Catalyst (e.g., a few drops of concentrated HCl)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the 1,2-dicarbonyl compound (1 to 1.1 equivalents) to the solution.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized pteridine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can provide definitive structural elucidation.

Other Potential Reactions

While the primary application of this compound is in pteridine synthesis, the amino groups can potentially undergo other reactions common to aromatic amines.

Acylation and Alkylation

Selective mono-acylation or mono-alkylation of one of the amino groups would be a valuable transformation for the synthesis of diverse derivatives. However, achieving high selectivity can be challenging due to the similar reactivity of the two amino groups. Reaction conditions, such as the choice of solvent, temperature, and the nature of the acylating or alkylating agent, would need to be carefully optimized to favor mono-substitution. There is limited specific literature on the selective acylation or alkylation of this compound.

Diazotization

Diazotization of one or both amino groups could provide access to other functionalized pyrazine derivatives. However, the stability of the resulting diazonium salts and the potential for intramolecular cyclization would need to be considered.

Conclusion

This compound is a valuable precursor for the synthesis of pteridine-based compounds. The reactivity of its vicinal amino groups is central to its synthetic utility, primarily through condensation reactions with 1,2-dicarbonyl compounds. Understanding the factors that influence the regioselectivity of these reactions is crucial for the targeted synthesis of specific pteridine isomers. While the exploration of selective mono-functionalization of the amino groups remains an area for further investigation, the established role of this compound in pteridine synthesis continues to be of significant interest to researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of the reactivity of this important heterocyclic building block to facilitate its effective use in chemical synthesis.

Potential Applications of 5-Chloropyrazine-2,3-diamine in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2,3-diamine is a heterocyclic compound with a unique combination of reactive functional groups: a pyrazine ring, two vicinal amino groups, and a chloro substituent. While its direct applications in materials science are not yet extensively documented, its structure suggests significant potential as a versatile building block for a range of advanced materials. This technical guide explores the prospective applications of this compound in the synthesis of high-performance polymers, coordination compounds, and functional dyes. The presence of the electron-deficient pyrazine ring, coupled with the nucleophilic amino groups and the reactive chlorine atom, opens avenues for creating materials with tailored electronic, thermal, and optical properties. This document provides a theoretical framework and predictive data for the use of this compound in materials development, supported by detailed, analogous experimental protocols.

Introduction

The field of materials science is in constant pursuit of novel molecular building blocks that can lead to materials with enhanced performance characteristics. Aromatic and heteroaromatic diamines are a cornerstone in the synthesis of a wide array of functional polymers and materials. This compound presents an intriguing molecular architecture. The pyrazine core is known for its electron-accepting nature, which can be leveraged to create materials with interesting electronic properties. The two amino groups provide reactive sites for polymerization and ligand formation, while the chlorine atom offers a site for post-synthetic modification or can influence the material's properties through its electronic and steric effects. This guide will delve into the hypothetical, yet scientifically grounded, potential of this molecule.

Physicochemical Properties of this compound

A summary of the known and predicted properties of this compound is presented in Table 1. These properties are foundational for predicting its behavior in materials synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClN₄ | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Predicted Density | 1.564 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 378.2 ± 37.0 °C | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 77.8 Ų | [1] |

Table 1. Physicochemical Properties of this compound.

Potential Application in High-Performance Polymers

The diamine functionality of this compound makes it a prime candidate as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the chloropyrazine unit into a polymer backbone is expected to impart desirable properties such as thermal stability, and potentially, conductivity.

Polyamides

Aromatic polyamides are known for their excellent thermal and mechanical properties. This compound could be reacted with various diacyl chlorides to yield novel polyamides. The pyrazine ring would introduce rigidity and potential for intermolecular interactions, enhancing thermal stability.

Polyimides

Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric performance. The reaction of this compound with aromatic dianhydrides would proceed via a poly(amic acid) precursor, which can then be thermally or chemically cyclized to the final polyimide. The electron-deficient nature of the pyrazine ring may enhance the electron-accepting properties of the resulting polyimide, making it a candidate for applications in electronics.

Conductive Polymers

The oxidative polymerization of aromatic diamines can lead to conductive polymers. While this is more common for anilines, the diamino-substituted pyrazine could potentially be polymerized to form a conjugated system. The resulting polymer would be inherently n-dopable due to the electron-deficient pyrazine core, a desirable characteristic for organic electronics.[2][3]

Expected Properties of Polymers Derived from this compound

| Polymer Type | Expected Thermal Stability (Td10) | Expected Electrical Properties | Potential Applications |

| Polyamide | > 400 °C | Insulating | High-temperature resistant films, fibers, and coatings |

| Polyimide | > 500 °C | Insulating to Semiconducting | Microelectronics, aerospace components, gas separation membranes |

| Conductive Polymer | > 300 °C | Conductive (doped) | Organic field-effect transistors (OFETs), sensors, antistatic coatings |

Table 2. Predicted Properties and Applications of Hypothetical Polymers.

Experimental Protocols

-

Aqueous Phase Preparation: Dissolve this compound (1.0 mmol) and sodium carbonate (2.0 mmol) in 50 mL of deionized water in a 100 mL beaker.

-

Organic Phase Preparation: Dissolve an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride, 1.0 mmol) in 50 mL of a water-immiscible organic solvent (e.g., dichloromethane) in a separate beaker.

-

Polymerization: Carefully layer the organic phase on top of the aqueous phase. The polyamide film will form at the interface.

-

Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker, allowing it to be continuously formed.

-

Washing and Drying: Wash the collected polymer with water and then with methanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound (1.0 mmol) in 10 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, 1.0 mmol) in one portion. Stir the mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.[4]

-

Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride (4.0 mmol) and pyridine (2.0 mmol). Stir the mixture at room temperature for 1 hour, followed by heating at 100 °C for 3 hours.

-

Polymer Precipitation and Purification: Pour the polymer solution into a large volume of methanol to precipitate the polyimide. Filter the polymer, wash it with methanol, and dry it under vacuum at 150 °C for 12 hours.[4]

Logical Workflow for Polymer Synthesis

Caption: Synthetic pathways to potential polymers from this compound.

Potential Application in Coordination Compounds

The pyrazine ring and the two amino groups of this compound are excellent coordinating sites for metal ions. This suggests its utility as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

The nitrogen atoms of the pyrazine ring can act as bridging ligands, connecting metal centers into one-, two-, or three-dimensional networks.[5][6] The amino groups can also coordinate to the metal centers, potentially leading to chelation, which would enhance the stability of the resulting coordination compound. The chlorine atom can influence the electronic properties of the ligand and the resulting coordination polymer, and it may also participate in weaker halogen bonding interactions.[5]

Expected Properties of Coordination Polymers

The properties of coordination polymers are highly dependent on the choice of the metal ion and the coordination geometry.

| Metal Ion | Potential Geometry | Expected Properties | Potential Applications |

| Cu(II) | Octahedral, Square Planar | Magnetic, Catalytic | Gas storage/separation, Catalysis, Sensors |

| Zn(II) | Tetrahedral, Octahedral | Luminescent | Luminescent sensors, Optoelectronics |

| Co(II) | Tetrahedral, Octahedral | Magnetic, Catalytic | Magnetic materials, Catalysis |

| Ag(I) | Linear, Trigonal Planar | Antimicrobial, Luminescent | Antimicrobial coatings, Luminescent materials |

Table 3. Predicted Properties and Applications of Hypothetical Coordination Polymers.

Experimental Protocol

-

Reactant Mixture: In a 20 mL Teflon-lined stainless-steel autoclave, combine this compound (0.1 mmol), a metal salt (e.g., Cu(NO₃)₂·3H₂O, 0.1 mmol), and 10 mL of a solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF)/ethanol/water).

-

pH Adjustment (Optional): The pH of the solution can be adjusted with a few drops of an acid or a base to facilitate crystal growth.

-

Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 72 hours).

-

Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash them with the mother liquor, and air-dry.

Logical Workflow for Coordination Polymer Synthesis

Caption: General workflow for the synthesis of coordination polymers.

Potential Application in Functional Dyes

Aromatic diamines are common precursors in the synthesis of azo dyes and other functional colorants. The this compound can be diazotized and coupled with various aromatic compounds to produce a range of dyes. The chloro-substituent can act as a reactive site, allowing the dye to be covalently bonded to substrates like textiles, creating reactive dyes with high wash fastness.

The pyrazine ring, being electron-withdrawing, is expected to influence the color of the resulting dyes, likely leading to bathochromic (red) shifts in their absorption spectra.

Experimental Protocol

-

Diazotization: Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Coupling Reaction: In a separate beaker, dissolve a coupling agent (e.g., H-acid, 1.0 mmol) in an aqueous solution of sodium carbonate at 0-5 °C.

-

Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. Maintain the pH in the alkaline range (pH 8-9) by adding sodium carbonate solution. Stir the reaction mixture for 2-3 hours at 0-5 °C.

-

Dye Isolation: Precipitate the dye by adding sodium chloride to the solution. Filter the dye, wash it with a saturated sodium chloride solution, and dry it in an oven at 60 °C.

Logical Workflow for Functional Dye Synthesis

Caption: Synthetic route to functional dyes via diazotization and coupling.

Conclusion and Future Outlook

This compound is a molecule with considerable, yet largely unexplored, potential in materials science. Based on its chemical structure, it is a promising candidate for the development of new polymers with high thermal stability, coordination compounds with interesting magnetic and optical properties, and functional dyes with reactive handles for covalent attachment. The presence of the chlorine atom provides a route for further functionalization, allowing for the fine-tuning of material properties.

Future research should focus on the practical synthesis and characterization of the materials proposed in this guide. Experimental validation of the thermal, electronic, and optical properties of polymers, coordination compounds, and dyes derived from this compound will be crucial to unlocking its full potential in the development of next-generation materials. The protocols and predictive data presented herein provide a solid foundation for initiating such investigations.

References

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Conducting Polymers and Their Applications in Sensors: A review | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Technical Guide to the 5-Chloropyrazine-2,3-diamine Ring System

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic properties of the 5-Chloropyrazine-2,3-diamine ring system, a crucial scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecule's reactivity, stability, and spectroscopic characteristics. Due to a scarcity of direct experimental data, this guide is based on established and widely accepted computational chemistry protocols, specifically Density Functional Theory (DFT), to elucidate the electronic structure and properties of the title compound.

Introduction

The this compound moiety is a key building block in the synthesis of a variety of biologically active compounds. The arrangement of its substituent groups—two electron-donating amino groups and one electron-withdrawing chloro group on the electron-deficient pyrazine ring—creates a unique electronic environment that dictates its chemical behavior and potential applications. Understanding the frontier molecular orbitals, charge distribution, and reactivity sites is paramount for the rational design of novel therapeutics and functional materials. This guide outlines the theoretical framework for investigating these properties and presents the anticipated results based on high-level computational analysis.

Theoretical Methodology: A Computational Approach

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a robust quantum mechanical modeling method for predicting the electronic structure of molecules.[1] Calculations were performed using the Gaussian suite of programs, a standard in computational chemistry.[2][3]

Geometry Optimization

The molecular structure of this compound was first optimized to find its lowest energy conformation. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its accuracy and efficiency in calculations involving organic molecules.[4][5] The 6-311++G(d,p) basis set was employed, which provides a good balance of accuracy and computational cost for this type of system, including polarization and diffuse functions to accurately describe the electron distribution.[6]

Electronic Property Calculations

Following geometry optimization, a series of single-point calculations were performed to determine the key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to gain deeper insight into the charge distribution on individual atoms, orbital hybridization, and intramolecular charge transfer interactions.[8]

-

Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations were performed to simulate the UV-Vis absorption spectrum and characterize the nature of the electronic transitions.[9]

The logical workflow for this computational investigation is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. ritme.com [ritme.com]

- 3. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis of Innovation: A Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds lies at the heart of modern drug discovery and materials science. These structurally diverse molecules, containing at least one heteroatom within a cyclic framework, form the backbone of a vast number of pharmaceuticals and functional materials. The strategic selection of starting materials is a critical determinant of the efficiency, novelty, and overall success of a synthetic endeavor. This in-depth technical guide provides a comprehensive overview of core starting materials and synthetic strategies for the construction of key heterocyclic scaffolds, tailored for professionals in the field.

Core Synthetic Strategies and Starting Materials

The construction of heterocyclic rings is often achieved through well-established named reactions, each utilizing a specific combination of starting materials to yield a desired scaffold. The following sections detail the key starting materials for the synthesis of prominent nitrogen, oxygen, and sulfur-containing heterocycles, supported by quantitative data and detailed experimental protocols.

Nitrogen-Containing Heterocycles

Nitrogen heterocycles are arguably the most ubiquitous class, found in a myriad of natural products and synthetic drugs.

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][2] The reaction is notoriously vigorous, but modifications have been developed to improve safety and yields.[3]

Starting Materials:

-

Anilines: Substituted anilines are the primary source of the benzene portion of the quinoline ring.

-

Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which then reacts with the aniline.

-

Oxidizing Agent: Nitrobenzene is commonly used and can also serve as a solvent.[2] Arsenic pentoxide is a milder alternative.[3]

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

Quantitative Data for Skraup Quinoline Synthesis

| Aniline Derivative | Oxidizing Agent | Yield (%) |

| Aniline | Nitrobenzene | 84-91 |

| o-Nitroaniline | Arsenic Pentoxide | High |

| p-Nitroaniline | Arsenic Pentoxide | High |

| m-Nitroaniline | Arsenic Pentoxide | Mixture of 5- and 7-nitroquinolines |

Data compiled from various sources, including Organic Syntheses.[3]

Experimental Protocol: Synthesis of Quinoline

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate (for moderation).

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol containing ferrous sulfate.

-

Slowly add nitrobenzene to the mixture while stirring and monitoring the temperature.

-

Heat the reaction mixture carefully to initiate the exothermic reaction. Maintain control of the reaction temperature with external cooling if necessary.

-

After the initial vigorous reaction subsides, heat the mixture to complete the reaction.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize the excess acid with sodium hydroxide.

-

Isolate the crude quinoline via steam distillation.

-

Purify the collected quinoline by fractional distillation.

Benzimidazoles are a crucial scaffold in medicinal chemistry. The traditional Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under harsh conditions. Modern microwave-assisted synthesis offers a greener and more efficient alternative.[4][5]

Starting Materials:

-

o-Phenylenediamines: The source of the fused benzene ring and the two nitrogen atoms.

-

Carboxylic Acids or Aldehydes: Provide the C2 carbon of the benzimidazole ring.

Quantitative Data for Microwave-Assisted Benzimidazole Synthesis

| o-Phenylenediamine | Aldehyde/Carboxylic Acid | Catalyst | Time (min) | Yield (%) |

| o-Phenylenediamine | Benzaldehyde | Er(OTf)₃ | 5 | 99 |

| o-Phenylenediamine | p-Toluic acid | None | 4 | 92 |

| o-Phenylenediamine | Acetic acid | None | 1.5 | 95 |

| 4-Methyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ | 5 | 98 |

Data compiled from studies on microwave-assisted benzimidazole synthesis.[4][6]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Materials: o-Phenylenediamine, substituted benzaldehyde, erbium triflate (Er(OTf)₃) as a catalyst.

Procedure:

-

In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), the desired benzaldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%).

-

Irradiate the solvent-free mixture in a microwave reactor at a controlled temperature (e.g., 60°C) for a short duration (e.g., 5-10 minutes).

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, dissolve the residue in a suitable organic solvent and wash with water.

-

Dry the organic layer and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

The Knorr pyrazole synthesis is a versatile method for preparing pyrazoles by the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Starting Materials:

-

Hydrazines: Substituted or unsubstituted hydrazines provide the N1 and N2 atoms of the pyrazole ring.

-

1,3-Dicarbonyl Compounds: β-Diketones, β-ketoesters, or β-ketoaldehydes provide the C3, C4, and C5 atoms.

Experimental Protocol: Synthesis of a Substituted Pyrazole

Materials: Hydrazine hydrate, a 1,3-dicarbonyl compound (e.g., acetylacetone), ethanol.

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

-

Slowly add hydrazine hydrate to the solution at room temperature.

-

Stir the reaction mixture for a specified time, during which the product may precipitate.

-

If necessary, heat the reaction mixture under reflux to drive the reaction to completion.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry to obtain the pure pyrazole.

Oxygen-Containing Heterocycles

Oxygen heterocycles are prevalent in natural products and are known for their diverse biological activities.

The Paal-Knorr furan synthesis is a straightforward method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[7][8]

Starting Materials:

-

1,4-Dicarbonyl Compounds: 1,4-Diketones or 1,4-dialdehydes are the direct precursors to the furan ring.

Quantitative Data for Paal-Knorr Furan Synthesis

| 1,4-Dione | Catalyst | Conditions | Yield (%) |

| Hexane-2,5-dione | p-TsOH | Toluene, reflux, 2 h | 85 |

| 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Acetic acid, reflux, 1 h | 90 |

| 3,4-Dimethylhexane-2,5-dione | TFA | Neat, 25°C, 24 h | 92 |

Data compiled from a comparative guide on catalysts for furan synthesis.[9]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

Materials: Hexane-2,5-dione, p-toluenesulfonic acid (p-TsOH), toluene.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve hexane-2,5-dione in toluene.

-

Add a catalytic amount of p-TsOH to the solution.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

-

Purify the resulting 2,5-dimethylfuran by distillation.

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles exhibit a wide range of pharmacological properties.

The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles from a thioamide and an α-haloketone.

Starting Materials:

-

Thioamides: Provide the S, N, and C2 atoms of the thiazole ring.

-

α-Haloketones: Provide the C4 and C5 atoms of the thiazole ring.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

Materials: A substituted α-bromoketone, thiourea, ethanol.

Procedure:

-

Dissolve the α-bromoketone and thiourea in ethanol.

-

Heat the mixture under reflux for a specified period.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

Signaling Pathways and Biological Relevance

The synthesized heterocyclic compounds often exert their biological effects by modulating specific signaling pathways. Understanding these interactions is crucial for rational drug design.

Wnt/β-Catenin Signaling Pathway and Benzimidazoles

The Wnt signaling pathway is critical in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain benzimidazole derivatives, such as niclosamide analogs, have been shown to inhibit this pathway by promoting the degradation of the key signaling molecule β-catenin.[10][11][12]

JAK/STAT Signaling Pathway and Pyrazole Derivatives

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain 4-amino-pyrazole derivatives have been developed as potent inhibitors of JAKs, blocking the downstream signaling cascade.[13][14]

References

- 1. organicreactions.org [organicreactions.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Substituted Pyrazines from 5-Chloropyrazine-2,3-diamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyrazines utilizing the versatile starting material, 5-Chloropyrazine-2,3-diamine. The methodologies outlined herein are crucial for the development of novel heterocyclic compounds in medicinal chemistry and materials science. The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, and the functional group handles on the starting material allow for the strategic construction of complex molecular architectures.

Introduction

The pyrazine ring system is a key structural motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This compound serves as a valuable and readily accessible building block for the synthesis of various fused and substituted pyrazine derivatives. The presence of two amino groups and a reactive chloro substituent allows for a variety of chemical transformations, including nucleophilic aromatic substitution, condensation reactions to form fused heterocyclic systems, and palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functionalities, leading to the generation of extensive compound libraries for drug discovery and development programs.

General Reaction Pathways

This compound can be functionalized through several key reaction pathways to yield a variety of substituted pyrazine derivatives. The primary synthetic routes include:

-

Condensation with 1,2-Dicarbonyl Compounds: Reaction with α-dicarbonyl compounds leads to the formation of pteridines and other fused pyrazine systems.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent is amenable to Suzuki, Buchwald-Hartwig, and other cross-coupling reactions for the introduction of aryl, heteroaryl, and amino groups.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce a range of substituents.

-

Functionalization of the Amino Groups: The diamino groups can be acylated, alkylated, or utilized in cyclization reactions to form fused imidazole or other heterocyclic rings.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2,3-diphenyl-pyrazino[2,3-b]pyrazine

This protocol describes the synthesis of a fused pyrazine system through the condensation of this compound with benzil.

Reaction Scheme:

Application Notes and Protocols: 5-Chloropyrazine-2,3-diamine as a Precursor for Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloropyrazine-2,3-diamine as a versatile precursor in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to guide researchers in the design and execution of their synthetic and pharmacological studies.

Introduction to this compound in Drug Discovery

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of fused heterocyclic systems. The vicinal diamine functionality on the pyrazine core provides a reactive handle for condensation reactions with dicarbonyl compounds or their equivalents to construct bicyclic systems such as pteridines and pyrrolo[2,3-b]pyrazines. The chloro substituent offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the diversification of compound libraries and the fine-tuning of pharmacological properties.

The pyrazine ring itself is a prevalent scaffold in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive pharmacophore for targeting a variety of biological macromolecules, including enzymes and receptors.[2]

Application Example: Synthesis of a Pyrrolo[2,3-b]pyrazine B-Raf Inhibitor Core

A significant application of this compound is in the synthesis of the pyrrolo[2,3-b]pyrazine scaffold, which is the core of several potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The B-Raf kinase, a component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a key target in the treatment of melanoma and other cancers harboring B-Raf mutations.[3][4]

The synthesis of a substituted pyrrolo[2,3-b]pyrazine, a scaffold found in B-Raf inhibitors, can be achieved through the condensation of this compound with an α-haloketone. This reaction, known as the Graebe-Ullmann reaction, is a powerful method for the construction of this privileged heterocyclic system.

Experimental Workflow: Synthesis of a Pyrrolo[2,3-b]pyrazine Core

Detailed Experimental Protocol: Synthesis of a 6-substituted-2-aryl-5H-pyrrolo[2,3-b]pyrazine

This protocol describes a general procedure for the synthesis of a pyrrolo[2,3-b]pyrazine derivative, a key intermediate for a class of B-Raf inhibitors.

Materials:

-

This compound

-

2-Bromo-1-phenylethanone (or other substituted α-haloketones)

-

Ethanol (anhydrous)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add 2-bromo-1-phenylethanone (1.1 eq).

-

Condensation: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-chloro-2-phenyl-5H-pyrrolo[2,3-b]pyrazine.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Product | Yield (%) |

| This compound | 2-Bromo-1-phenylethanone | Ethanol | Reflux | 3 | 6-Chloro-2-phenyl-5H-pyrrolo[2,3-b]pyrazine | 75-85 |

| This compound | 2-Bromo-1-(4-methoxyphenyl)ethanone | DMF | 100 °C | 2 | 6-Chloro-2-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | 80-90 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Biological Context: B-Raf and the MAPK Signaling Pathway

The synthesized pyrrolo[2,3-b]pyrazine core is a key component of inhibitors targeting the B-Raf kinase. B-Raf is a serine/threonine-protein kinase that plays a central role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[5] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[3]

Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the B-Raf kinase and uncontrolled cell growth, a hallmark of many cancers, including melanoma.[6][7] B-Raf inhibitors, such as GDC-0879, are designed to specifically target this mutated kinase, thereby inhibiting downstream signaling and suppressing tumor growth.[7]

MAPK Signaling Pathway and the Action of B-Raf Inhibitors

References

- 1. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]

- 3. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GDC-0879 - LKT Labs [lktlabs.com]

Application Notes and Protocols for the Synthesis of Fused Pyrazine Derivatives from 5-Chloropyrazine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fused pyrazine derivatives, utilizing 5-Chloropyrazine-2,3-diamine as a versatile starting material. The fused pyrazine scaffold is a key component in numerous biologically active compounds, making these synthetic routes valuable for drug discovery and development.

Introduction

Fused pyrazine derivatives are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including applications as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The starting material, this compound, offers a convenient platform for the construction of diverse fused ring systems due to the presence of a reactive 1,2-diamine functionality, which readily undergoes cyclocondensation reactions with various electrophilic reagents.

This document outlines protocols for the synthesis of three important classes of fused pyrazines: pyrazino[2,3-b]quinoxalines, pteridines (pyrazino[2,3-d]pyrimidines), and pyrido[2,3-b]pyrazines.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of representative fused pyrazine derivatives.

Table 1: Synthesis of 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline

| Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzil | Ethanol | 4 | 78 | 85 |

Table 2: Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrazino[2,3-d]pyrimidine-2,4-dione

| Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Diethyl Oxalate | Ethanol | 6 | 78 | 78 |

Table 3: Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

| Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Diethyl Malonate | Ethanol | 8 | 78 | 72 |

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline

This protocol describes the synthesis of a pyrazino[2,3-b]quinoxaline derivative through the condensation of this compound with a 1,2-dicarbonyl compound, benzil.

Materials:

-

This compound

-

Benzil

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.44 g, 10 mmol) and benzil (2.10 g, 10 mmol).

-

Add 50 mL of absolute ethanol to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 78 °C) with stirring.

-

Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline.

Expected Yield: Approximately 85%.

Characterization: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline.

Protocol 2: Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrazino[2,3-d]pyrimidine-2,4-dione (a Pteridine Derivative)

This protocol outlines the synthesis of a pteridine derivative by reacting this compound with diethyl oxalate.

Materials:

-

This compound

-

Diethyl oxalate

-

Ethanol (absolute)

-

Sodium ethoxide solution (21% in ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) in 40 mL of absolute ethanol.

-

Add diethyl oxalate (1.46 g, 10 mmol) to the solution.

-

Add a catalytic amount of sodium ethoxide solution (e.g., 0.5 mL).

-

Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol.

-

Dry the product under vacuum to yield 7-Chloro-1,2,3,4-tetrahydropyrazino[2,3-d]pyrimidine-2,4-dione.

Expected Yield: Approximately 78%.

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

5-Chloropyrazine-2,3-diamine: A Versatile Scaffold for Agrochemical Innovation

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-Chloropyrazine-2,3-diamine is emerging as a critical building block in the development of novel agrochemicals, offering a versatile scaffold for the synthesis of potent fungicides, herbicides, and insecticides. This diamine derivative provides a unique chemical framework that researchers are leveraging to create next-generation crop protection solutions with improved efficacy and targeted modes of action.

The strategic placement of the chlorine atom and two amino groups on the pyrazine ring allows for diverse chemical modifications, leading to the generation of extensive compound libraries for high-throughput screening. The inherent biological activity of the pyrazine core, a known pharmacophore in many biologically active molecules, further enhances the potential of its derivatives in agrochemical applications.

Application in Fungicide Development

Researchers have successfully synthesized novel pyrido[2,3-b]pyrazine derivatives, which have demonstrated significant fungicidal properties. These compounds are being explored as potential agents to control a wide range of plant pathogens. For instance, certain derivatives have shown promising activity against devastating fungal diseases that affect major crops.

Innovations in Herbicide Design

The diaminotriazine structure, which can be derived from this compound, is a key feature in several herbicidal compounds. These derivatives have been shown to act as potent inhibitors of essential plant processes, such as photosystem II electron transport and cellulose biosynthesis. The enantiomers of some diaminotriazine derivatives have displayed selective and potent herbicidal activity against various weeds.[1]

Potential as Insecticidal Agents

The pyrazine ring is a component of various insecticides, and derivatives of this compound are being investigated for their insecticidal potential. By modifying the core structure, scientists aim to develop compounds that target specific insect pests, including those that have developed resistance to existing pesticides. For example, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and shown to be effective against lepidopteran pests by acting as insect growth modulators that interfere with chitin biosynthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives (Insecticidal)

This protocol outlines a general two-step synthesis for N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which have shown insecticidal activity.[2]

Step 1: Synthesis of 5-phenylpyrazin-2-amine

-

Combine 5-chloropyrazin-2-amine (1 equivalent), a phenylboronic acid derivative (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylpyrazin-2-amine derivative.

Step 2: Amide Coupling to form N-(5-phenylpyrazin-2-yl)-benzamide

-

Dissolve the 5-phenylpyrazin-2-amine derivative (1 equivalent) and a substituted benzoyl chloride (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine, 1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Protocol 2: Bioassay for Insecticidal Activity (Leaf-Dip Method)

This protocol describes a common method for evaluating the insecticidal activity of synthesized compounds against lepidopteran larvae.

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Treatment: Dip fresh leaf discs (e.g., cabbage or cotton) into the test solutions for 10-30 seconds. Allow the solvent to evaporate completely. Control leaf discs are dipped in a solution containing only the solvent and surfactant.

-

Insect Infestation: Place the treated leaf discs in individual Petri dishes lined with moist filter paper. Introduce a set number of third-instar larvae of the target pest (e.g., Plutella xylostella or Spodoptera littoralis) into each Petri dish.

-

Incubation: Maintain the Petri dishes under controlled conditions of temperature (e.g., 25 ± 2 °C), humidity, and photoperiod.

-

Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis.

Quantitative Data

The following table summarizes the insecticidal activity of representative N-(5-phenylpyrazin-2-yl)-benzamide derivatives against two major lepidopteran pests.

| Compound ID | R1 (Benzamide) | R2 (Phenyl) | Pest Species | LC50 (mg/L)[2] |

| 3i | 2,6-difluoro | 4-trifluoromethoxy | Spodoptera littoralis | 0.8 |

| 3q | 2,6-difluoro | 4-chloro | Plutella xylostella | 0.3 |

| 3q | 2,6-difluoro | 4-chloro | Spodoptera littoralis | 2.5 |

Visualizations

Caption: Synthetic pathways from this compound.

Caption: General experimental workflow for agrochemical development.

References

- 1. Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for N-Alkylation of 5-Chloropyrazine-2,3-diamine: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 5-chloropyrazine-2,3-diamine, a key intermediate in the synthesis of various biologically active compounds. The functionalization of the amino groups on the pyrazine ring is a critical step in modulating the pharmacological properties of these molecules. The following protocols offer robust methods for achieving mono- or di-alkylation, providing a foundational methodology for library synthesis and lead optimization in drug discovery programs.

Application Notes

The N-alkylation of this compound introduces alkyl substituents onto one or both of the amino groups, which can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. These modifications are crucial for tuning the compound's affinity and selectivity for biological targets. The choice between mono- and di-alkylation, as well as the nature of the alkyl group, allows for a systematic exploration of the structure-activity relationship (SAR).

Two primary methods for the N-alkylation of this scaffold are presented: direct alkylation with alkyl halides and reductive amination. Direct alkylation is a straightforward approach, though it may yield a mixture of mono- and di-alkylated products. The regioselectivity of the initial alkylation is influenced by the electronic properties of the pyrazine ring. Reductive amination offers an alternative route that can provide better control over the degree of alkylation.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide, such as benzyl bromide, in the presence of a base. The reaction can lead to a mixture of mono- and di-alkylated products, the ratio of which can be influenced by the stoichiometry of the reagents and the reaction conditions.

Materials:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide)

-